Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate is a chemical compound characterized by the molecular formula . This compound is a derivative of nicotinic acid, featuring a piperazine ring substituted with an isopropyl group. It is recognized for its potential applications in scientific research, particularly in pharmacological studies due to its unique structural properties and biological activity .
This compound falls under the category of nicotinic acid derivatives. Nicotinic acid itself is a member of the vitamin B complex and serves as a precursor for various biologically active compounds. Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate can be synthesized through various chemical processes, which will be elaborated in the synthesis analysis section .
The synthesis of Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate involves several steps, typically starting from readily available precursors. One common method includes:
Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate has a distinctive molecular structure characterized by:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.34 g/mol |
| IUPAC Name | methyl 6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carboxylate |
| InChI Key | OQHPYCNAGNZPGB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(=O)OC |
Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate can participate in various chemical reactions typical of amides and esters:
The mechanism of action for Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate involves its interaction with specific biological targets such as receptors and enzymes:
Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate exhibits several notable physical properties:
| Property | Value |
|---|---|
| Density | Approximately (predicted) |
| Boiling Point | Approximately (predicted) |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane |
The compound's chemical properties include:
Methyl 6-(4-isopropylpiperazin-1-yl)nicotinate has potential applications in various scientific fields:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: